
Tirofiban
概要
説明
準備方法
合成経路と反応条件
チロフィバンの合成は、4-(2-オキソエチル)ピペリジン-1-カルボン酸tert-ブチルエステルとエトキシカルボニルメチレントリフェニルホスフィンを反応させて中間体を取得することから始まります . この中間体は、炭素上のパラジウム(Pd/C)を用いた触媒水素化により、別の中間体を生成します . 続いて、水素化リチウムアルミニウムで還元すると、さらに別の中間体が得られます . この中間体を4-メチルベンゼンスルホニルクロリドと反応させ、続いてアルカリ条件下で置換反応を行うと、最終的な中間体が得られます . 塩酸を用いて保護基を除去すると、チロフィバン塩酸塩が生成されます .
工業生産方法
チロフィバン塩酸塩の工業生産は、同様の合成経路を採用していますが、収率、純度、環境への負荷を軽減するために最適化されています . このプロセスは、廃棄物を最小限に抑え、有害な試薬の使用を避けており、大規模生産に適しています .
化学反応の分析
反応の種類
チロフィバンは、以下を含むさまざまな化学反応を起こします。
酸化: チロフィバンは特定の条件下で酸化されてスルホキシドやスルホンを生成します。
還元: 還元反応は、チロフィバン中のスルホニル基を修飾するために使用できます。
置換: チロフィバンは、特にピペリジン環に関与する求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、置換ピペリジン化合物など、チロフィバンのさまざまな誘導体が含まれます。
科学研究への応用
化学
化学において、チロフィバンは、小分子とインテグリン受容体の相互作用を研究するためのモデル化合物として使用されます。これは、新しい抗血小板薬の開発における基準化合物として役立ちます。
生物学
チロフィバンは、生物学研究において、血小板凝集と細胞接着およびシグナル伝達におけるインテグリン受容体の役割を研究するために使用されます。また、血栓形成と溶解のメカニズムを調査するためにも使用されます。
医学
医学では、チロフィバンは主に急性冠症候群患者の血栓性イベントの予防に使用されます . 経皮的冠動脈インターベンションなどの処置中に静脈内投与され、血栓形成のリスクを軽減します .
産業
製薬業界では、チロフィバンは抗血小板薬の有効成分として使用されます。また、インテグリン受容体を標的とする新しい治療薬の開発にも使用されます。
科学的研究の応用
Cardiovascular Applications
1.1 Acute Coronary Syndrome Management
Tirofiban is extensively used in patients with acute coronary syndrome (ACS), particularly during the peri-intervention period. A study involving 3,871 ACS patients demonstrated that multi-dose this compound treatment significantly reduced peri-operative complications and improved myocardial perfusion, leading to better outcomes compared to conventional treatments .
1.2 Efficacy in Myocardial Infarction
The On-TIME 2 trial evaluated the pre-hospital initiation of high-dose this compound in patients with ST-segment elevation myocardial infarction (STEMI). Results indicated that early administration improved myocardial reperfusion and reduced the incidence of adverse cardiovascular events .
1.3 Long-term Antiplatelet Therapy
This compound is also investigated for long-term dual antiplatelet therapy following percutaneous coronary intervention (PCI). Studies suggest that extending the duration of therapy may lower the risk of stent thrombosis and non-stent-related ischemic events, although it may increase bleeding risks .
Neurological Applications
2.1 Acute Ischemic Stroke Treatment
Recent trials have explored the use of this compound in acute ischemic stroke patients, particularly those with proximal intracranial large vessel occlusion. A randomized study showed that intravenous this compound could potentially improve disability outcomes without significantly increasing the risk of symptomatic intracranial hemorrhage .
2.2 Neurological Deterioration Prevention
Another study focused on patients with acute noncardioembolic stroke who received intravenous this compound versus oral aspirin. The results indicated that this compound might help prevent early neurological deterioration, emphasizing its potential role in stroke management .
Comparative Efficacy Studies
3.1 Intravenous vs. Intracoronary Administration
Research comparing intravenous and intracoronary administration of this compound has shown that intracoronary bolus injections may lead to better short-term clinical outcomes, including reduced major cardiovascular events and improved left ventricular function post-PCI .
3.2 this compound vs. Placebo in Stroke Patients
In a multicenter trial involving stroke patients, the efficacy of this compound was compared to placebo, revealing no significant difference in disability levels but highlighting safety concerns regarding bleeding risks associated with its use .
作用機序
類似化合物との比較
生物活性
Tirofiban is a potent glycoprotein IIb/IIIa receptor antagonist primarily used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). Its biological activity focuses on inhibiting platelet aggregation, thereby reducing thrombus formation and improving clinical outcomes in various cardiovascular conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
This compound selectively inhibits the glycoprotein IIb/IIIa receptor on platelets, which plays a crucial role in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thus reducing platelet aggregation and thrombus formation. This mechanism is particularly beneficial in acute settings where rapid platelet inhibition is required.
Myocardial Infarction
The On-TIME 2 trial investigates the efficacy of high-dose this compound in patients with ST-Elevation Myocardial Infarction (STEMI). In this randomized double-blind study, patients received either a 25 µg/kg bolus of this compound followed by a maintenance infusion or a placebo. The primary endpoint was the extent of residual ST-segment deviation after PCI. Preliminary results indicated that higher doses may be necessary for optimal platelet inhibition compared to previous studies that utilized lower doses .
Stroke Management
In a clinical trial conducted in China involving 948 patients with acute ischemic stroke, intravenous this compound was administered prior to endovascular thrombectomy. The primary outcome measured was disability severity at 90 days using the modified Rankin Scale (mRS). Results showed no significant difference between this compound and placebo groups regarding disability levels; however, the incidence of symptomatic intracranial hemorrhage was slightly higher in the this compound group (9.7% vs. 6.4%) but not statistically significant .
Study | Population | Intervention | Primary Outcome | Findings |
---|---|---|---|---|
Stroke Trial | Patients with large vessel occlusion | This compound vs. placebo | Disability at 90 days | No significant difference in mRS scores |
Comparison with Aspirin
A recent study compared intravenous this compound with oral aspirin in patients with acute noncardioembolic strokes. The results indicated that early neurological deterioration occurred significantly less in the this compound group (4.2% vs. 13.2% for aspirin), demonstrating its potential efficacy in preventing worsening neurological outcomes .
Safety Profile
The safety profile of this compound has been evaluated across various studies, highlighting its association with bleeding events. While some studies report an increase in minor bleeding incidents, major bleeding remains relatively low compared to other antiplatelet therapies.
Long-term Outcomes
Long-term studies indicate that dual antiplatelet therapy (DAPT) including this compound may reduce risks associated with stent thrombosis and ischemic events post-PCI, although prolonged DAPT can increase bleeding risks .
Case Studies
-
Case Study: High-Risk NSTE ACS
- A cohort study involving high-risk Non-ST-Elevation Acute Coronary Syndrome (NSTE ACS) patients demonstrated that this compound administration during the peri-intervention period improved myocardial perfusion and reduced postoperative complications compared to standard therapy.
- Case Study: Early Administration After Thrombolysis
特性
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMIXFXJJXBQG-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142373-60-2 (hydrochloride) | |
Record name | Tirofiban [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20162730 | |
Record name | Tirofiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tirofiban | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, 3.17e-03 g/L | |
Record name | Tirofiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirofiban | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.2X10-16 mmHg at 25 °C /Estimated/ | |
Record name | TIROFIBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tirofiban is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation. Platelet aggregation inhibition is reversible following cessation of the infusion of tirofiban., Tirofiban inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. | |
Record name | Tirofiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TIROFIBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
144494-65-5 | |
Record name | Tirofiban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144494-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirofiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tirofiban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIROFIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX234SI5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TIROFIBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tirofiban | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-225 °C | |
Record name | TIROFIBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。